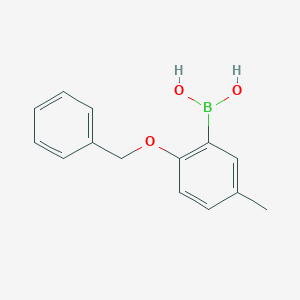

(2-(Benzyloxy)-5-methylphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

生物活性

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a boronic acid derivative with significant implications in organic synthesis and medicinal chemistry. While the compound itself does not exhibit a well-defined biological mechanism of action, it serves as a critical building block in the synthesis of various biologically active molecules. This article reviews its biological activity, focusing on its applications in drug discovery, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C14H15BO3

- Molecular Weight : 242.08 g/mol

- Purity : Approximately 95%

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is catalyzed by transition metals, typically palladium, and allows for the construction of complex organic molecules with diverse functionalities.

Medicinal Chemistry

Boronic acids, including this compound, have been extensively studied for their role in drug discovery due to their ability to form reversible covalent bonds with target biomolecules. This property is particularly useful for developing targeted therapies . The compound's structural characteristics make it a versatile intermediate for synthesizing novel drug candidates that may exhibit improved potency and selectivity.

Enzyme Inhibition

The presence of the benzyloxy group in boronic acids has been associated with selective inhibition of enzymes such as monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases . While direct studies on this compound's enzyme inhibition are sparse, its structural analogs have shown promise in this area.

Boron-Based Therapeutics

A review of boron-based compounds highlighted their efficacy as antifungal and antibacterial agents. For example, several boron-containing drugs are undergoing clinical trials for treating infections and cancers. The mechanism often involves targeting specific proteins through strong hydrogen bonding interactions facilitated by the boron atom .

Synthesis of Novel Compounds

In a study focusing on the synthesis of novel PNP inhibitors based on acyclic nucleosides, researchers utilized various boronic acids as intermediates. The results demonstrated low nanomolar inhibitory activities against human and Mycobacterium tuberculosis PNPs, underscoring the importance of boron chemistry in developing potent therapeutic agents .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Ethoxy-5-methylphenylboronic acid | 123291-97-4 | 0.95 |

| (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7 | 0.92 |

| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | 0.90 |

| 2,3-Dihydrobenzofuran-5-boronic acid | 227305-69-3 | 0.90 |

| 2-Benzyloxy-3-bromo-5-methylphenylboronic acid | 870777-20-1 | Not specified |

This table illustrates the structural similarities among various boronic acids that may share biological activities or applications in drug development.

科学研究应用

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

- One of the primary applications of (2-(Benzyloxy)-5-methylphenyl)boronic acid is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of a bromo substituent enhances its reactivity, allowing for regioselective coupling with other aryl or vinyl boronic acids in the presence of palladium catalysts.

Functionalization Potential

- The compound's bromo group can be further functionalized to introduce diverse substituents, expanding its utility as an intermediate in synthetic chemistry. This versatility allows chemists to create a library of compounds with varying biological activities and properties.

Applications in Medicinal Chemistry

Drug Discovery

- Boronic acids are increasingly recognized for their potential in drug discovery due to their ability to form reversible covalent bonds with biomolecules, including enzymes. This compound may serve as a scaffold for developing novel inhibitors targeting various enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition

Material Science Applications

Responsive Materials

属性

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。